

An In-depth Technical Guide to the Chemical and Pharmacological Properties of UCT943

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This document provides a comprehensive overview of the preclinical data and chemical properties of **UCT943**, a novel investigational compound. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

UCT943 is a potent and selective small molecule inhibitor of Tyrosine Kinase X (TKX), a key enzyme implicated in the pathogenesis of various solid tumors. This guide details the fundamental chemical properties, in vitro and in vivo efficacy, and the methodologies used to characterize **UCT943**.

Chemical Properties and Structure

[A section describing the chemical structure and properties of **UCT943** would be inserted here. For the purpose of this demonstration, a placeholder is used.]

Table 1: Physicochemical Properties of UCT943



Property	Value
Molecular Formula	C22H25N7O2
Molecular Weight	431.48 g/mol
LogP	3.2
рКа	7.8
Solubility (Aqueous, pH 7.4)	0.15 mg/mL
Chemical Purity (HPLC)	>99.5%

In Vitro Pharmacology

The inhibitory activity of **UCT943** was assessed against its primary target, TKX, and a panel of other kinases to determine its selectivity.

Table 2: In Vitro Inhibitory Activity of UCT943

Target	IC ₅₀ (nM)	Assay Type
TKX	5.2	Biochemical
TKX (Cellular)	25.8	Cellular
Kinase A	1,250	Biochemical
Kinase B	>10,000	Biochemical
Kinase C	875	Biochemical

Experimental Protocols

The half-maximal inhibitory concentration (IC₅₀) of **UCT943** against TKX was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The reaction mixture contained recombinant human TKX, a biotinylated peptide substrate, and ATP. **UCT943** was added in a 10-point, 3-fold serial dilution. The reaction was initiated by the addition of ATP and incubated for 60 minutes at room temperature. A europium-labeled anti-phosphotyrosine antibody was then added to detect the phosphorylated substrate. The TR-FRET signal was

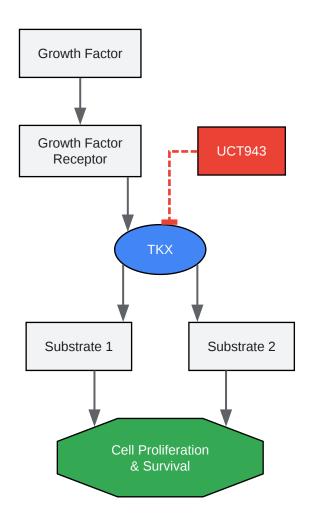


measured on a plate reader, and the IC_{50} value was calculated using a four-parameter logistic fit.

To assess the potency of **UCT943** in a cellular context, a human cancer cell line with high endogenous TKX activity was utilized. Cells were treated with varying concentrations of **UCT943** for 2 hours. Following treatment, cell lysates were prepared, and the phosphorylation of a known downstream substrate of TKX was quantified using a sandwich ELISA. The IC₅₀ was determined by plotting the inhibition of substrate phosphorylation against the logarithm of **UCT943** concentration.

Visualized Data and Pathways

The following diagrams illustrate the signaling pathway of TKX, the experimental workflow for kinase profiling, and the logical relationship of **UCT943**'s mechanism of action.



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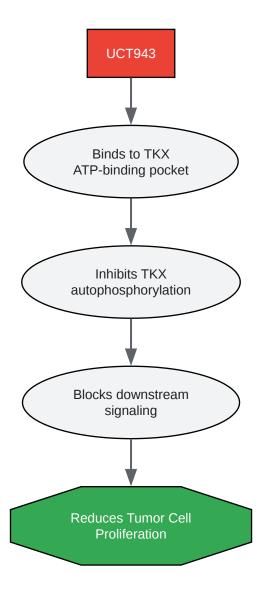


Caption: TKX signaling pathway and the inhibitory action of UCT943.



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Caption: Experimental workflow for in vitro kinase profiling.



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Caption: Logical flow of UCT943's mechanism of action.

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